molecular formula C11H16F3NO5S B13685447 1-(tert-Butyloxycarbonyl)-2-(trifluoromethylsulfonyloxy)-1,4,5,6-tetrahydropyridine

1-(tert-Butyloxycarbonyl)-2-(trifluoromethylsulfonyloxy)-1,4,5,6-tetrahydropyridine

Cat. No.: B13685447
M. Wt: 331.31 g/mol
InChI Key: VSLWJKISQFLUIZ-UHFFFAOYSA-N
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Description

1-Boc-1,4,5,6-tetrahydro-2-pyridyl Trifluoromethanesulfonate is a chemical compound that belongs to the class of trifluoromethanesulfonates. It is often used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and fine chemicals. The compound is characterized by the presence of a trifluoromethanesulfonate group, which is known for its strong electron-withdrawing properties, making it a valuable reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Boc-1,4,5,6-tetrahydro-2-pyridyl Trifluoromethanesulfonate typically involves the reaction of 1-Boc-1,4,5,6-tetrahydro-2-pyridyl alcohol with trifluoromethanesulfonic anhydride. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the acid by-products formed during the reaction. The reaction is typically conducted at low temperatures to prevent decomposition of the sensitive trifluoromethanesulfonate group .

Industrial Production Methods

In an industrial setting, the production of 1-Boc-1,4,5,6-tetrahydro-2-pyridyl Trifluoromethanesulfonate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial production to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-Boc-1,4,5,6-tetrahydro-2-pyridyl Trifluoromethanesulfonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.

    Bases: Pyridine, triethylamine, and potassium carbonate are often used to neutralize acids formed during reactions.

    Catalysts: Palladium catalysts are commonly used in coupling reactions.

Major Products

The major products formed from reactions involving 1-Boc-1,4,5,6-tetrahydro-2-pyridyl Trifluoromethanesulfonate depend on the specific reaction conditions and reagents used. For example, substitution reactions with amines can yield amides, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

1-Boc-1,4,5,6-tetrahydro-2-pyridyl Trifluoromethanesulfonate has several applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various complex molecules.

    Biology: The compound is used in the synthesis of biologically active molecules, including potential drug candidates.

    Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of intermediates for active pharmaceutical ingredients.

    Industry: The compound is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 1-Boc-1,4,5,6-tetrahydro-2-pyridyl Trifluoromethanesulfonate involves its ability to act as an electrophile in various chemical reactions. The trifluoromethanesulfonate group is a strong electron-withdrawing group, which makes the compound highly reactive towards nucleophiles. This reactivity is exploited in various synthetic transformations to form new chemical bonds and create complex molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Boc-1,4,5,6-tetrahydro-2-pyridyl Trifluoromethanesulfonate is unique due to its specific structure and the presence of the trifluoromethanesulfonate group, which imparts high reactivity and versatility in chemical synthesis. Its ability to participate in a wide range of reactions makes it a valuable compound in both research and industrial applications .

Properties

Molecular Formula

C11H16F3NO5S

Molecular Weight

331.31 g/mol

IUPAC Name

tert-butyl 6-(trifluoromethylsulfonyloxy)-3,4-dihydro-2H-pyridine-1-carboxylate

InChI

InChI=1S/C11H16F3NO5S/c1-10(2,3)19-9(16)15-7-5-4-6-8(15)20-21(17,18)11(12,13)14/h6H,4-5,7H2,1-3H3

InChI Key

VSLWJKISQFLUIZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC=C1OS(=O)(=O)C(F)(F)F

Origin of Product

United States

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